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molecular formula C6H8ClN3O B3053726 2-[(2-Chloropyrimidin-4-yl)amino]ethanol CAS No. 55662-06-1

2-[(2-Chloropyrimidin-4-yl)amino]ethanol

Cat. No. B3053726
M. Wt: 173.6 g/mol
InChI Key: BFMJFUXSPYIYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962834B2

Procedure details

Prepared in analogy to example 98a), using 2,4-dichloro-pyrimidine and ethanolamine. The title compound was isolated as a colorless solid in a yield of 16%. MS ISP (m/e): 174.3 & 172.1 (100 & 40) [(M+H)+]. 1H NMR (DMSO-D6, 300 MHz): δ (ppm)=7.90 (s broad, 1H), 7.84 (d, 1H), 6.48 (d, 1H), 4.77 (t, 1H), 3.52 (qa, 2H), 3.26 (qa broad, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
16%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH2:9]([CH2:11][NH2:12])[OH:10]>>[Cl:1][C:2]1[N:7]=[C:6]([NH:12][CH2:11][CH2:9][OH:10])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in analogy to example 98a),

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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